molecular formula C21H33N5O2 B5325279 N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

カタログ番号 B5325279
分子量: 387.5 g/mol
InChIキー: BIHBBTVGEUZPTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is an important target for the treatment of various neurological and psychiatric disorders.

作用機序

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain, including the striatum, prefrontal cortex, and limbic system. By blocking the activity of the dopamine D3 receptor, this compound reduces the release of dopamine in these regions, which leads to a decrease in the rewarding effects of drugs of abuse and the improvement of motor function in Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Studies have shown that this compound reduces the self-administration of drugs of abuse, such as cocaine and heroin, in rats and monkeys. This compound also improves motor function in animal models of Parkinson's disease. These effects are thought to be mediated by the blockade of the dopamine D3 receptor by this compound.

実験室実験の利点と制限

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor in preclinical models. This compound also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the potential side effects of this compound, such as sedation and hypothermia, need to be carefully monitored in preclinical studies.

将来の方向性

There are several future directions for the study of N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in addiction and movement disorders. Another direction is the development of more potent and selective dopamine D3 receptor antagonists, which could have improved therapeutic efficacy and reduced side effects. Finally, the translation of the preclinical findings on this compound to clinical trials in humans is an important future direction for the development of new treatments for addiction and movement disorders.

合成法

The synthesis of N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyridine-3-carboxaldehyde, followed by the reaction of the resulting intermediate with N-(acetylamino)ethyl chloride. The final product is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in several scientific publications.

科学的研究の応用

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor, which is the target of this compound, is involved in the regulation of reward and motivation, as well as in the modulation of motor function. Therefore, this compound has been investigated as a potential treatment for addiction and movement disorders.

特性

IUPAC Name

N-(2-acetamidoethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O2/c1-17(27)23-9-10-24-21(28)19-5-3-11-26(16-19)20-6-12-25(13-7-20)15-18-4-2-8-22-14-18/h2,4,8,14,19-20H,3,5-7,9-13,15-16H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHBBTVGEUZPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。